molecular formula C11H9NO2 B053717 6-Amino-2-naphthoic acid CAS No. 116668-47-4

6-Amino-2-naphthoic acid

Cat. No.: B053717
CAS No.: 116668-47-4
M. Wt: 187.19 g/mol
InChI Key: NZTPZUIIYNYZKT-UHFFFAOYSA-N
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Description

6-Amino-2-naphthoic acid is an organic compound with the molecular formula C11H9NO2. It is a derivative of naphthalene, characterized by the presence of an amino group at the 6th position and a carboxylic acid group at the 2nd position on the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Amino-2-naphthoic acid can be synthesized through several methods. One common synthetic route involves the nitration of benzothiophene in the presence of sulfuric acid and nitric acid to produce a nitrated product. This product is then reduced to yield this compound . Another method involves reacting 6-hydroxy-2-naphthoic acid with ammonia in the presence of sulfite or bisulfite, followed by a diazotization reaction and subsequent reaction with copper bromide .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

Major products formed from these reactions include nitro derivatives, alcohol derivatives, and halogenated compounds .

Mechanism of Action

The mechanism of action of 6-amino-2-naphthoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

6-aminonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTPZUIIYNYZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370055
Record name 6-Amino-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116668-47-4
Record name 6-Amino-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-2-naphthoic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 6-amino-2-naphthoic acid monohydrate?

A1: The crystal structure of this compound monohydrate is primarily defined by the interaction between this compound molecules and water molecules. The acid molecules form dimers through O—H⋯O hydrogen bonds []. These dimers then interact with chains of water molecules, also connected via hydrogen bonds, to create a three-dimensional framework [].

Q2: Can you describe a method for synthesizing this compound?

A2: Two methods are described in the provided research:

  • Method 1: Via 6-Bromo-2-naphthylamine: This method is considered convenient and yields a satisfactory amount of the desired compound [].
  • Method 2: Via 6-Nitro-2-naphthylamine: While this method is easier to carry out, it suffers from a low yield of 6-nitro-2-naphthylamine during the nitration of 2-naphthylamine [].

Q3: Is there a more efficient and cost-effective method for producing 6-bromo-2-naphthoic acid?

A3: Yes, a method utilizing this compound as an intermediary has been proposed []. This method involves:

  1. Reacting 6-hydroxy-2-naphthoic acid with ammonia in the presence of sulfite or bisulfite to produce this compound [].
  2. Diazotizing the synthesized this compound [].
  3. Reacting the diazotized compound with copper bromide in an acidic environment to yield 6-bromo-2-naphthoic acid [].

Q4: Is there any information available about the potential applications of this compound?

A4: While the provided research focuses on the structure and synthesis of this compound and related compounds, one article mentions that 6-bromo-2-naphthoic acid, which can be synthesized from this compound, has potential applications as a raw material in the pharmaceutical and agricultural industries []. Further research is needed to explore the specific applications and properties of this compound itself.

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